4-methanesulfonyl-1-(3-methylbenzoyl)piperidine synthesis pathway
4-methanesulfonyl-1-(3-methylbenzoyl)piperidine synthesis pathway
An In-depth Technical Guide on the Synthesis of 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine
Executive Summary
This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine, a novel compound with potential applications in medicinal chemistry and drug development. The molecular architecture, featuring a piperidine core, a methanesulfonyl group, and a 3-methylbenzoyl moiety, presents a unique scaffold for exploring structure-activity relationships in various biological targets. This document outlines a robust and efficient two-precursor synthetic strategy, grounded in established chemical principles. We will detail the preparation of two key intermediates: 4-(methylsulfonyl)piperidine and 3-methylbenzoyl chloride, followed by their final coupling. The causality behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization are provided to ensure reproducibility and scientific integrity.
Introduction and Synthetic Strategy
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its substitution at the 1- and 4-positions allows for fine-tuning of physicochemical properties and biological activity. The target molecule, 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine, combines this versatile core with a polar sulfone group at the 4-position, which can act as a hydrogen bond acceptor, and a lipophilic, substituted benzoyl group at the nitrogen, which modulates target binding and ADME properties. Compounds with similar piperidine urea structures have been investigated for treating cardiac disorders[1].
Our synthetic approach is based on a convergent strategy, disconnecting the target molecule at the robust amide bond. This retrosynthetic analysis yields two primary precursors, as illustrated below.
Caption: Retrosynthetic analysis of the target molecule.
This strategy allows for the independent synthesis and purification of each precursor before the final, high-yielding coupling step. The following sections provide a detailed guide for the synthesis of each precursor and the final product.
Part I: Synthesis of Precursor 1: 4-(Methylsulfonyl)piperidine
The synthesis of 4-(methylsulfonyl)piperidine[2] is not widely documented as a one-step procedure from common starting materials. Therefore, a reliable multi-step pathway is proposed, starting from the commercially available and stable tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This route ensures high selectivity and provides a solid foundation for producing high-purity material.
Rationale for the Pathway: The pathway involves five key transformations:
-
Nitrogen Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent steps. This protecting group is stable under the planned reaction conditions and can be removed cleanly at the end.
-
Hydroxyl Activation: The primary alcohol is converted into a good leaving group, a mesylate, to facilitate nucleophilic substitution.
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Sulfur Introduction: A thiomethoxide anion is used as a nucleophile to displace the mesylate, forming a sulfide.
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Oxidation: The sulfide is oxidized to the target sulfone using a mild and effective oxidizing agent like m-CPBA or Oxone®.
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Deprotection: The Boc group is removed under acidic conditions to yield the free amine, 4-(methylsulfonyl)piperidine.
Caption: Workflow for the synthesis of Precursor 1.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)piperidine
Step 2.1: Synthesis of tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
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Rationale: This step activates the primary alcohol for nucleophilic substitution by converting it into a mesylate, an excellent leaving group. Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction.
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
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Add triethylamine (1.5 eq) to the solution.
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Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. A patent for a similar transformation provides a basis for these conditions[3].
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Step 2.2: Synthesis of tert-butyl 4-((methylthio)methyl)piperidine-1-carboxylate
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Rationale: The mesylate is displaced by the thiomethoxide nucleophile in a classic SN2 reaction to form the key carbon-sulfur bond.
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Dissolve the crude mesylate from the previous step (1.0 eq) in dimethylformamide (DMF).
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Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature.
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Heat the mixture to 60 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
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Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure sulfide.
Step 2.3: Synthesis of tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate
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Rationale: The sulfide is oxidized to the corresponding sulfone. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation, providing clean conversion.
-
Dissolve the sulfide (1.0 eq) in DCM and cool to 0 °C.
-
Add a solution of m-CPBA (2.2 eq) in DCM dropwise. Caution: m-CPBA is a potentially explosive oxidizing agent.
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Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-8 hours.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfone, which is typically a solid and can be purified by recrystallization.
Step 2.4: Synthesis of 4-(Methylsulfonyl)piperidine
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Rationale: The final step removes the Boc protecting group under acidic conditions to liberate the piperidine nitrogen, yielding the desired precursor.
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Dissolve the Boc-protected sulfone (1.0 eq) in DCM.
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Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 2-4 hours.
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Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
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Dissolve the residue in water and basify with a 2M NaOH solution to pH > 12.
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Extract the aqueous layer with DCM or a DCM/isopropanol mixture.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(methylsulfonyl)piperidine as the free base.
Part II: Synthesis of Precursor 2: 3-Methylbenzoyl chloride
This precursor is prepared via a standard, high-yielding procedure from the corresponding carboxylic acid.
Rationale for the Pathway: 3-Methylbenzoic acid (m-toluic acid) is converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of a Vilsmeier intermediate.[4][5]
Experimental Protocol: Synthesis of 3-Methylbenzoyl chloride
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In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 3-methylbenzoic acid (1.0 eq), thionyl chloride (1.2 eq), and a catalytic amount of DMF (e.g., 0.02 eq).[4][5]
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Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. The reaction is typically complete when gas evolution ceases and the solution becomes clear.[4]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting residue, 3-methylbenzoyl chloride, is often of sufficient purity (typically >98%) to be used directly in the next step.[5]
Part III: Final Synthesis of 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine
The final step is a nucleophilic acyl substitution where the secondary amine of 4-(methylsulfonyl)piperidine attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride.
Rationale for the Pathway: This is a Schotten-Baumann-type reaction. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is required to act as an acid scavenger for the hydrochloric acid produced during the reaction, driving the equilibrium towards the product. Dichloromethane is an excellent solvent as it is inert and readily dissolves the reactants.[6]
Caption: Final coupling reaction workflow.
Experimental Protocol: Acylation
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Dissolve 4-(methylsulfonyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere and cool the mixture to 0 °C.
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Add a solution of 3-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
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Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-18 hours, or until TLC indicates completion.
-
Wash the reaction mixture sequentially with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, using an appropriate solvent system like ethyl acetate/hexane) or by recrystallization (e.g., from ethanol/water) to yield the final product as a pure solid.
Data Summary and Characterization
The successful synthesis must be confirmed by analytical data. Below is a summary of the key reaction parameters and expected analytical data for the final product.
| Reaction Step | Key Reactants | Key Reagents | Solvent | Typical Yield |
| Precursor 1 Synthesis | N-Boc-4-(hydroxymethyl)piperidine | MsCl, NaSMe, m-CPBA, TFA | DCM, DMF | 50-60% (over 4 steps) |
| Precursor 2 Synthesis | 3-Methylbenzoic acid | Thionyl Chloride, DMF | Neat or Toluene | >95%[4][5] |
| Final Acylation | 4-(Ms)piperidine, 3-Me-BzCl | Triethylamine | DCM | 80-90% |
Table 1: Summary of Key Reaction Parameters
Expected Characterization Data for 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine:
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1H NMR: Expect characteristic peaks for the aromatic protons of the benzoyl group, the methyl group on the benzene ring, the piperidine ring protons, and the methyl group of the sulfone.
-
13C NMR: Expect distinct signals for the carbonyl carbon, aromatic carbons, piperidine carbons, and the methyl carbons.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]+ ion corresponding to the calculated molecular weight.
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Elemental Analysis: Calculated values for C, H, N, and S should be within ±0.4% of the found values.
Safety Precautions
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Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a well-ventilated fume hood.[5]
-
3-Methylbenzoyl chloride: Corrosive and causes skin and eye burns. Handle with appropriate personal protective equipment (PPE).[7]
-
m-CPBA: A strong oxidizing agent that can be shock-sensitive when dry. Avoid friction and heat.
-
Trifluoroacetic Acid (TFA): Highly corrosive. Handle with extreme care in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Use appropriate engineering controls and PPE when handling all solvents.
Conclusion
This guide presents a logical and robust synthetic pathway for 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine. By breaking down the synthesis into the preparation of two key precursors followed by a final coupling reaction, the process is rendered efficient and scalable. The detailed protocols, rooted in established chemical literature and principles, provide a clear roadmap for researchers in medicinal chemistry and drug development to access this and structurally related compounds for further investigation.
References
- CN105384625A - 3-chloro methyl benzoyl chloride synthetic method - Google Patents.
- EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents.
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents.
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
-
4-(Methylsulfonyl)-N-Boc-4-Piperidinemethanol | Axios Research. Axios Research. [Link]
-
THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. HETEROCYCLES. [Link]
-
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. IRIS. [Link]
-
4-(p-Sulfamoylbenzoyl)-N-methyl-piperidine | C13H18N2O3S | CID 132484 - PubChem. PubChem. [Link]
- WO2016118774A1 - 4-methylsulfonyl-substituted piperidine urea compounds for the treatment of dilated cardiomyopathy (dcm) - Google Patents.
Sources
- 1. WO2016118774A1 - 4-methylsulfonyl-substituted piperidine urea compounds for the treatment of dilated cardiomyopathy (dcm) - Google Patents [patents.google.com]
- 2. 4-(Methylsulfonyl)piperidine 97% | CAS: 290328-55-1 | AChemBlock [achemblock.com]
- 3. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
